5-Oxobicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound, with the molecular formula C9H14O3, is notable for its stability and reactivity, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves a multi-step process. One common method is the aprotic double Michael addition. This process begins with the formation of lithium diisopropylamide in dry tetrahydrofuran at -78°C, followed by the addition of 3-methyl-2-cyclohexen-1-one and methyl (E)-crotonate. The reaction mixture is then allowed to warm to room temperature and quenched with hydrochloric acid. The resulting product is purified through extraction and distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
5-Oxobicyclo[2.2.2]octane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved often include modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
- Bicyclo[2.2.2]octane-2-carboxylic acid
- 2-Oxabicyclo[2.2.2]octane
- 2-Azabicyclo[2.2.2]octane-2-carboxylic acid
Comparison: 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its oxo group at the 5-position, which imparts distinct reactivity and stability compared to its analogs. For example, 2-Oxabicyclo[2.2.2]octane is used as a bioisostere of the phenyl ring, offering improved physicochemical properties in drug design . Similarly, 2-Azabicyclo[2.2.2]octane-2-carboxylic acid derivatives are explored for their biological activities .
Properties
IUPAC Name |
5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZWOLIRWSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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